Arillatose B
Overview
Description
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a natural product found in Veronica pulvinaris and Polygala arillata with data available.
Scientific Research Applications
Solubility in Ethanol–Water Solutions
Research by Zhang, Gong, Wang, and Qu (2012) in the "Journal of Chemical & Engineering Data" discusses the solubility of compounds related to [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate in ethanol–water solutions. They found that the solubility of related compounds increases with equilibrium temperature (Zhang et al., 2012).
Antioxidant Properties
Manfredini, Vertuani, Manfredi, Rossoni, Calviello, and Palozza (2000) in "Bioorganic & Medicinal Chemistry" designed and tested molecular combinations of antioxidants, including compounds structurally similar to the query compound. They found these combinations to exhibit potent antioxidant effects (Manfredini et al., 2000).
Chemical Synthesis Applications
Papaioannou, Stavropoulos, Sivas, Barlos, Francis, Aksnes, and Maartmann-moe (1991) in "Acta Chemica Scandinavica" explored the synthesis of (2S, 3S)- and (2R,3S)-3-amino-2-(carboxymethyl) oxolanes, which are structurally related to the query compound, highlighting its relevance in chemical synthesis processes (Papaioannou et al., 1991).
RNA Cleaving Agent Study
Niittymäki, Burakova, Laitinen, Leisvuori, Virta, and Lönnberg (2013) in "Helvetica Chimica Acta" investigated Zn2+ complexes of compounds including those structurally similar to the query compound. They found that conjugation to oligonucleotides did not enhance the catalytic activity of Zn2+ complexes, indicating its potential in RNA cleaving agent studies (Niittymäki et al., 2013).
Cytotoxicity Testing
Meilert, Pettit, and Vogel (2004) in "Helvetica Chimica Acta" synthesized compounds related to the query chemical and tested their cytotoxicity against various cancer cell lines. They reported that only specific racemic forms showed evidence of cancer-cell-growth inhibition (Meilert et al., 2004).
Enzyme Inhibition
Gong, Wang, Zhang, and Qu (2012) also investigated the solubility of saccharides structurally similar to the query compound in ethanol–water mixtures, which could have implications in enzyme inhibition studies (Gong et al., 2012).
Mechanism of Action
Mode of Action
The exact mode of action of Arillatose B remains to be fully elucidated. It is known that this compound is a sucrose ester isolated from the roots of the greek endemic species aristolochia cretica . Sucrose esters are known to have various biological activities, but the specific interactions between this compound and its targets, and the resulting changes, are still under investigation .
Biochemical Pathways
Phenolic sucrose esters (PSEs), such as this compound, are a diverse group of specialized metabolites present in several angiosperm lineages . The biosynthesis of PSEs may involve one or more hydroxycinnamoyl transferases and BAHD acetyltransferases . The affected pathways and their downstream effects are yet to be fully understood and are an active area of research .
Result of Action
Given its structural features and the known activities of similar compounds, it is plausible that this compound may have antioxidant activities and other potential health benefits . .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)25)3-5-15(26)33-8-14-16(27)18(29)19(30)21(34-14)36-22(9-24)20(31)17(28)13(7-23)35-22/h2-6,13-14,16-21,23-25,27-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBZZLUIFFOAHR-YQTDNFGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347775 | |
Record name | Arillatose B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137941-45-8 | |
Record name | Arillatose B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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